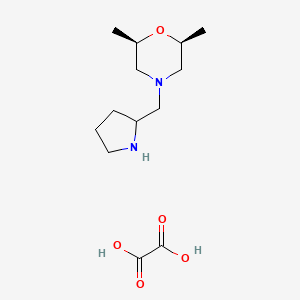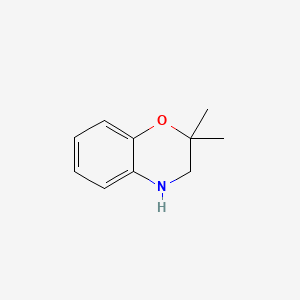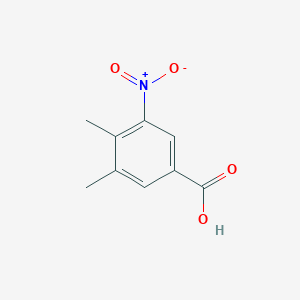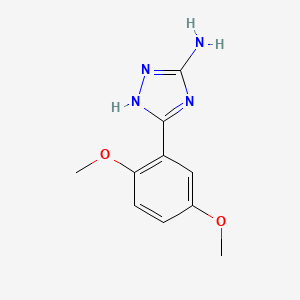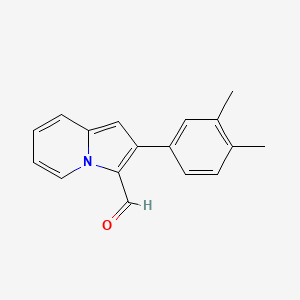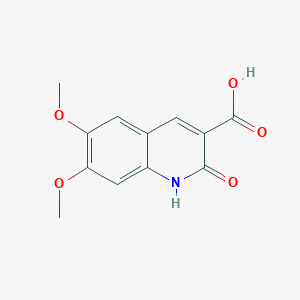
2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enzymatic Remediation of Organic Pollutants
2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride may find applications in enzymatic remediation processes for the degradation of organic pollutants in wastewater. Enzymes like laccases, lignin peroxidases, and horseradish peroxidases can degrade various recalcitrant compounds in the presence of redox mediators. These redox mediators enhance the substrate range and degradation efficiency of these enzymes. The application of enzyme-redox mediator systems could significantly improve the remediation of aromatic compounds present in industrial effluents, offering a sustainable approach to wastewater treatment (Husain & Husain, 2007).
Antioxidant Applications
The chemical structure of 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride suggests potential antioxidant properties, which could be explored in the context of preserving polyunsaturated fatty acids in fish meal or other food applications. Analogous compounds have been studied for their efficacy as antioxidants, highlighting the importance of structural features in their activity. Research on analogues like ethoxyquin has demonstrated significant antioxidant effects, which could be relevant to the study compound in preventing oxidation in food products (de Koning, 2002).
Amyloid Imaging in Alzheimer's Disease
Compounds structurally related to 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride have been investigated as potential amyloid imaging ligands in Alzheimer's disease research. Such compounds could bind to amyloid plaques in the brain, aiding in the early detection and monitoring of Alzheimer's disease progression through PET imaging techniques. This application underscores the potential of the study compound in neurodegenerative disease research, particularly in understanding and diagnosing Alzheimer's disease (Nordberg, 2007).
Advanced Oxidation Processes for Water Treatment
The study compound could also be relevant in advanced oxidation processes (AOPs) for the treatment of water contaminants like acetaminophen. AOPs lead to the formation of various by-products and degradation pathways, and the understanding of these processes can be enhanced by studying the reactivity and transformation of similar compounds. This application highlights the potential environmental benefits of the study compound in improving water treatment technologies (Qutob et al., 2022).
Propiedades
IUPAC Name |
2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-12-9-16(10-13(2)19-12)7-8-18-15-6-4-3-5-14(15)11-17;/h3-6,11-13H,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOHIYKBRHZIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC=CC=C2C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



